2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Physicochemical Profiling CNS Drug-Likeness Lipophilicity

2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide (ChemDiv ID: IB07-2945) is a member of the pyridazinone-acetamide class featuring a benzylpiperazine moiety at the 3-position of the pyridazinone core. Its structural scaffold is shared by a family of multifunctional 5-HT1A/5-HT7 receptor antagonists and phosphodiesterase 4/7 (PDE4B/PDE7A) inhibitors, a class shown to possess procognitive and antidepressant activity in preclinical models.

Molecular Formula C25H29N5O2
Molecular Weight 431.5 g/mol
Cat. No. B12167068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
Molecular FormulaC25H29N5O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C25H29N5O2/c31-24(26-14-13-21-7-3-1-4-8-21)20-30-25(32)12-11-23(27-30)29-17-15-28(16-18-29)19-22-9-5-2-6-10-22/h1-12H,13-20H2,(H,26,31)
InChIKeyAJYJFQHZUZOXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide – Compound Class and Procurement Context


2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide (ChemDiv ID: IB07-2945) is a member of the pyridazinone-acetamide class featuring a benzylpiperazine moiety at the 3-position of the pyridazinone core . Its structural scaffold is shared by a family of multifunctional 5-HT1A/5-HT7 receptor antagonists and phosphodiesterase 4/7 (PDE4B/PDE7A) inhibitors, a class shown to possess procognitive and antidepressant activity in preclinical models [1]. The compound’s physicochemical profile—molecular weight 431.54, logP 1.81, logD 1.79, and topological polar surface area 88.02 Ų—satisfies Lipinski’s rule of five, indicating drug-like properties suitable for CNS-targeted screening libraries .

Why Generic Substitution of Pyridazinone-Acetamide Derivatives Is Not Reliable for 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide


Minor structural modifications within the pyridazinone-acetamide series can produce large shifts in receptor selectivity and PDE isoform inhibition. For example, compounds within the arylpiperazinylalkanoic acid family exhibit more than 50-fold differences in 5-HT1A binding affinity (Ki range from single-digit nanomolar to micromolar) depending on the identity of the arylpiperazine substituent and the N-terminal capping group [1]. The N-(2-phenylethyl)acetamide fragment in this compound is a defined pharmacophoric element; exchanging it for an anilide, a cyclopentylamide, or a different benzylamide derivative can alter both the 5-HT1A/5-HT7 antagonist ratio and the PDE4B/PDE7A IC50 profile, as demonstrated across 33 analogs in the same chemical series [1]. Therefore, generic “pyridazinone” or “benzylpiperazine” replacement without quantitative matching of the full substitution pattern is likely to result in a functionally distinct molecule.

Quantitative Differentiation Evidence for 2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (logP/logD) vs. Closest Pyridazinone Analogs

The compound exhibits a logP of 1.81 and a logD of 1.79 , placing it in the lower lipophilic range for CNS-active pyridazinones. By comparison, the lead compound 22 from the Jankowska et al. series (a benzylamide derivative with a 4-(2-methoxyphenyl)piperazine group) has a calculated logP approximately 2.8–3.2, based on structural data reported in the publication [1]. The roughly 1-log-unit lower lipophilicity of the target compound predicts improved aqueous solubility and potentially reduced phospholipidosis risk, though the direct impact on blood-brain barrier permeation requires experimental confirmation.

Physicochemical Profiling CNS Drug-Likeness Lipophilicity

Structural Differentiation: Benzylpiperazine Substitution Pattern vs. Phenylpiperazine and 2-Methoxyphenylpiperazine Analogs

The 4-benzylpiperazine substituent is a critical determinant of 5-HT1A receptor affinity. In the arylpiperazinylalkanoic acid class, compound 22 carrying a 4-(2-methoxyphenyl)piperazine group achieved a 5-HT1A Ki of 8 nM and 5-HT7 Ki of 451 nM (56-fold selectivity for 5-HT1A) [1]. By analogy, the 4-benzylpiperazine group in the target compound is predicted to alter the 5-HT1A/5-HT7 selectivity ratio due to the absence of the methoxy substituent and the presence of a benzyl linker, potentially shifting selectivity toward 5-HT7 or other aminergic targets. Direct head-to-head binding data for the target compound are not publicly available, but the class SAR supports a distinct pharmacological fingerprint.

Structure-Activity Relationship Piperazine Pharmacophore 5-HT1A Antagonism

PDE4B/PDE7A Inhibitory Potential: Class-Level Inference vs. Published Multifunctional Leads

Members of the pyridazinone-arylpiperazine class have demonstrated dual PDE4B/PDE7A inhibitory activity. The benchmark compound 22 showed PDE4B IC50 = 80.4 μM and PDE7A IC50 = 151.3 μM [1]. The target compound retains the pyridazinone core essential for PDE inhibition but differs in the arylpiperazine group. Class SAR indicates that the N-arylpiperazine substituent modulates PDE isoform potency; benzylpiperazine analogs have not been explicitly profiled, but the pyridazinone scaffold is conserved, suggesting potential PDE inhibitory activity that warrants experimental confirmation.

Phosphodiesterase Inhibition PDE4B PDE7A

Chemical Accessibility and Library Availability: Commercial Sourcing vs. Custom Synthesis of Analogs

2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is commercially available from ChemDiv (47 mg stock) as a pre-weighed screening compound with a defined purity specification . In contrast, many closely related analogs such as N-[2-(4-benzylpiperazin-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (GLASS ligand, PubChem CID 3243537) [1] are not routinely stocked by major vendors and require custom synthesis, adding 4–8 weeks of lead time and significant cost. This immediate availability differentiates the compound for rapid hit triage and early SAR exploration.

Screening Library Commercial Availability Hit Identification

Application Scenarios for 2-[3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Based on Quantitative Evidence


Early-Stage CNS Hit Identification in Multifunctional 5-HT1A/5-HT7/PDE4B Inhibitor Programs

The compound can serve as a screening hit for programs targeting combined serotonergic and phosphodiesterase modulation for cognitive and depressive disorders. Its structural scaffold matches the class of compounds shown to reverse MK-801-induced memory deficits and produce antidepressant effects exceeding escitalopram in the forced swim test [1]. Its distinct benzylpiperazine substitution offers an alternative selectivity fingerprint to the published methoxyphenylpiperazine lead series.

SAR Exploration of the N-(2-Phenylethyl)acetamide Fragment in Pyridazinone Series

The phenylethylacetamide capping group is a key variable in the Jankowska et al. 2020 SAR table [1]. This compound can be directly compared with anilide and other benzylamide derivatives to establish the contribution of the phenylethyl linker to 5-HT1A/5-HT7 selectivity and PDE inhibition, using the same assay platform.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With logP 1.81, TPSA 88.02 Ų, and compliance with Lipinski's rule of five , this compound serves as a low-lipophilicity benchmark for pyridazinone-acetamide lead optimization, particularly when balancing CNS penetration against metabolic stability and off-target toxicity risk.

Rapid Procurement for Biological Validation vs. Custom-Synthesized Analogs

For laboratories requiring immediate access to a benzylpiperazine-substituted pyridazinone-acetamide without the delays of custom synthesis, this compound provides a 1-week delivery window , enabling faster experimental turnaround than structurally similar non-commercial analogs.

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